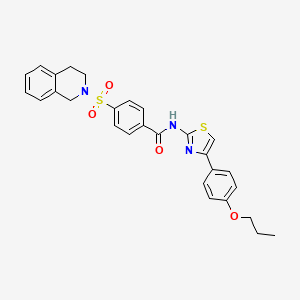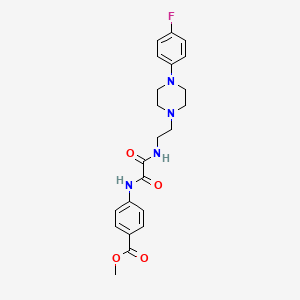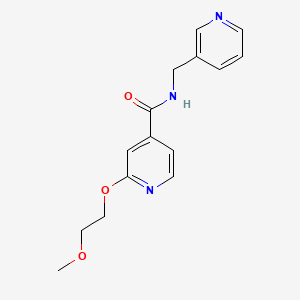
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide" is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonyl, thiazolyl, and benzamide moieties, contributing to its diverse reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide" generally involves multi-step organic reactions:
Step 1: Formation of 3,4-Dihydroisoquinoline Derivative
Reagents and Conditions: Isoquinoline precursor, hydrogenation catalysts (e.g., Pd/C), hydrogen gas.
Reaction: Hydrogenation to produce 3,4-dihydroisoquinoline.
Step 2: Sulfonylation
Reagents and Conditions: Sulfonyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane).
Reaction: Formation of sulfonyl chloride derivative of 3,4-dihydroisoquinoline.
Step 3: Thiazolyl Benzamide Formation
Reagents and Conditions: 4-(4-Propoxyphenyl)thiazole-2-amine, coupling reagents (e.g., EDC, HOBt), solvent (e.g., DMF).
Reaction: Coupling reaction to attach thiazole moiety to benzamide.
Step 4: Final Assembly
Reagents and Conditions: Combining sulfonylated dihydroisoquinoline with the thiazolyl benzamide, using appropriate coupling reagents.
Reaction: Final product formation through a series of condensation and purification steps.
Industrial Production Methods
The industrial production of "this compound" typically involves scaling up the laboratory synthesis using continuous flow chemistry, ensuring high purity and yield through process optimization and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation:
Reagents: Oxidizing agents like PCC or m-CPBA.
Products: Oxidized derivatives depending on the reaction site.
Reduction:
Reagents: Reducing agents like LiAlH4 or NaBH4.
Products: Reduced analogs, possibly affecting the sulfonyl or thiazole moiety.
Substitution:
Reagents: Nucleophiles or electrophiles, depending on the substitution site.
Products: Varied substitution products altering the functional groups.
Common Reagents and Conditions
Oxidizing agents: PCC, m-CPBA
Reducing agents: LiAlH4, NaBH4
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Major Products
Oxidized derivatives
Reduced analogs
Substituted compounds depending on the reacting functional group
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be explored as a ligand in metal-catalyzed reactions due to its unique functional groups.
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Biology
Pharmacology: Investigated for potential therapeutic effects due to its structural similarity to known biologically active compounds.
Biochemical Studies: Useful in studying enzyme-inhibitor interactions.
Medicine
Drug Development: Potential candidate for developing new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Chemical Engineering: Utilized in the design of new chemical processes and reaction pathways.
Mécanisme D'action
The compound's mechanism of action involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their function.
Pathways: Inhibition or activation of biochemical pathways, leading to therapeutic effects or biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide" may exhibit unique reactivity and biological activity due to the presence of the propoxy group, which can influence its interaction with molecular targets and overall chemical behavior.
This compound's distinct structure offers potential advantages in various scientific and industrial applications, making it a valuable subject for further research and development.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S2/c1-2-17-35-24-11-7-21(8-12-24)26-19-36-28(29-26)30-27(32)22-9-13-25(14-10-22)37(33,34)31-16-15-20-5-3-4-6-23(20)18-31/h3-14,19H,2,15-18H2,1H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFPULHLNYTYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687766.png)
![4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B2687768.png)
![N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2687769.png)
![Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride](/img/structure/B2687771.png)


![4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2687777.png)
![1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2687780.png)
![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2687782.png)
![2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2687783.png)
![2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2687785.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)
